Ethyl 2-methoxyisonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyisonicotinate can be synthesized through the esterification of 2-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale esterification processes using similar reaction conditions as in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: 2-methoxyisonicotinic acid.
Reduction: 2-methoxyisonicotinyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxyisonicotinate has diverse applications in scientific research:
Enzyme Inhibition: Studies suggest it may act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), impacting gene regulation.
Antibacterial Activity: It exhibits activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
Neurological Research: Potential involvement in neurotransmitter regulation has been investigated.
Cancer Research: Limited research explores its anti-tumor properties, though further studies are needed.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxyisonicotinate involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, it can alter gene expression and potentially impact various biological processes . The exact pathways and molecular targets are still under investigation, requiring further research to fully elucidate its effects .
Comparison with Similar Compounds
Ethyl 2-methoxyisonicotinate can be compared with other similar compounds, such as:
- Ethyl isonicotinate
- Ethyl 2-chloropyridine-4-carboxylate
- Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate
- Ethyl 2-bromoisonicotinate
- Ethyl 2-cyanoisonicotinate
Uniqueness: this compound is unique due to its methoxy group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-methoxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZPGBZLGNFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546590 | |
Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105596-61-0 | |
Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.